molecular formula C17H22ClFN6 B2422745 N-(2-fluorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride CAS No. 1179498-46-4

N-(2-fluorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

Cat. No. B2422745
CAS RN: 1179498-46-4
M. Wt: 364.85
InChI Key: XIVZQQPXFSUDBA-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride, also known as FLX-787, is a small molecule drug used for the treatment of muscle cramps and spasms. Its unique structure and mechanism of action make it a promising candidate for further research and development.

Mechanism Of Action

N-(2-fluorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride works by inhibiting the activity of a specific subtype of potassium channels known as KCa2.3. These channels play a key role in regulating the excitability of neurons and muscle cells. By blocking their activity, N-(2-fluorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride reduces the hyperexcitability of these cells, leading to a reduction in muscle cramps and spasms.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride has been shown to have a number of biochemical and physiological effects. It reduces the excitability of neurons and muscle cells, leading to a reduction in muscle cramps and spasms. It also has anti-inflammatory properties, which may contribute to its therapeutic effects in the treatment of neuropathic pain.

Advantages And Limitations For Lab Experiments

N-(2-fluorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride has several advantages for laboratory experiments. It is a small molecule drug that can be easily synthesized and modified. It has also been extensively studied, with a large body of literature available on its pharmacological properties. However, its use in laboratory experiments may be limited by its specificity for KCa2.3 channels, which may not be relevant for all experimental models.

Future Directions

There are several future directions for research on N-(2-fluorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride. One potential application is in the treatment of epilepsy, where its ability to reduce neuronal excitability may be beneficial. Another potential application is in the treatment of chronic pain, where its anti-inflammatory properties may be useful. Further studies are also needed to better understand its mechanism of action and to identify potential side effects and drug interactions.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride involves several steps, including the reaction of 2-fluoroaniline with pyrrolidine, followed by the condensation with cyanuric chloride to form the triazine ring. The resulting compound is then hydrolyzed and treated with hydrochloric acid to obtain the final product.

Scientific Research Applications

N-(2-fluorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of muscle cramps and spasms. It has also shown promising results in the treatment of neuropathic pain and epilepsy.

properties

IUPAC Name

N-(2-fluorophenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN6.ClH/c18-13-7-1-2-8-14(13)19-15-20-16(23-9-3-4-10-23)22-17(21-15)24-11-5-6-12-24;/h1-2,7-8H,3-6,9-12H2,(H,19,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVZQQPXFSUDBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC=C3F)N4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClFN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

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